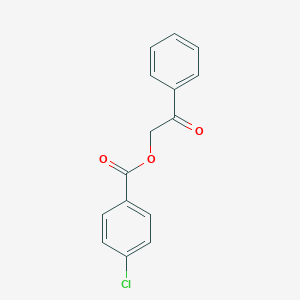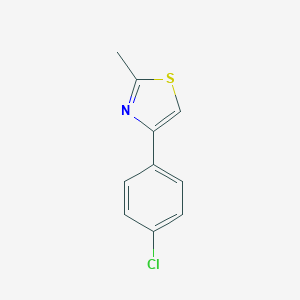
4-(methylsulfanyl)-1,2,3-benzotriazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methylsulfanyl)-1,2,3-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a triazine ring fused with a benzene ring and a methyl sulfide group attached to the fourth position of the triazine ring. The unique structure of 1,2,3-benzotriazin-4-yl methyl sulfide imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1,2,3-benzotriazin-4-yl methyl sulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the triazine ring, followed by methylation to introduce the methyl sulfide group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反应分析
4-(methylsulfanyl)-1,2,3-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazine ring to dihydro derivatives.
Substitution: The methyl sulfide group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(methylsulfanyl)-1,2,3-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1,2,3-benzotriazin-4-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-(methylsulfanyl)-1,2,3-benzotriazine can be compared with other similar compounds, such as:
1,2,3-Benzotriazin-4-yl methyl sulfone: This compound has a sulfone group instead of a sulfide group, which affects its chemical reactivity and biological activity.
1,2,3-Benzotriazin-4-yl methyl ether: The presence of an ether group instead of a sulfide group imparts different physical and chemical properties.
1,2,3-Benzotriazin-4-yl methyl amine: The amine group introduces different reactivity and potential biological activities
属性
CAS 编号 |
22305-56-2 |
|---|---|
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC 名称 |
4-methylsulfanyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |
InChI 键 |
BEZAACQRPPJFMJ-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NC2=CC=CC=C21 |
规范 SMILES |
CSC1=NN=NC2=CC=CC=C21 |
| 22305-56-2 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
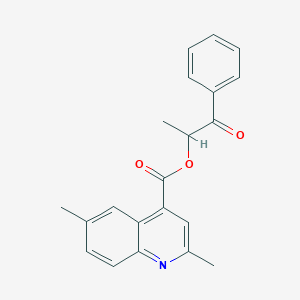

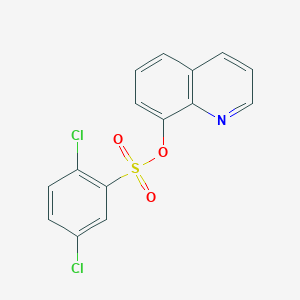
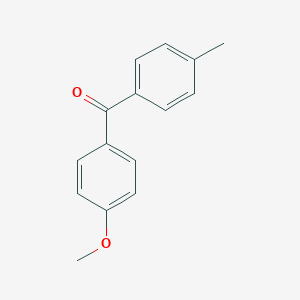
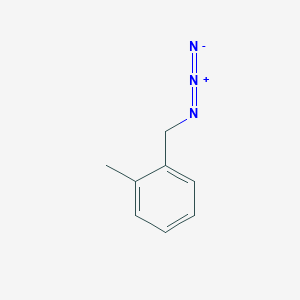
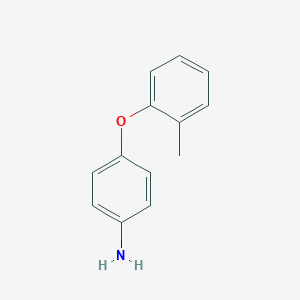
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
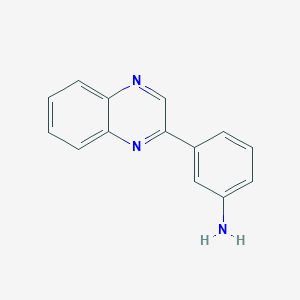
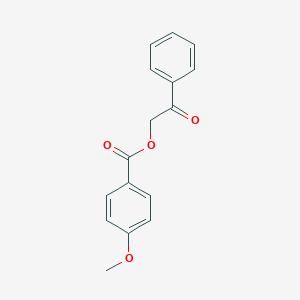
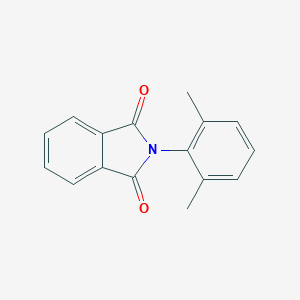
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
